

In vivo study comparing the ergogenic efficacy of dicreatine malate and creatine nitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

[Get Quote](#)

Lack of Direct Comparative In Vivo Studies on Dicreatine Malate and Creatine Nitrate

A thorough review of existing scientific literature reveals a notable absence of direct in vivo studies comparing the ergogenic efficacy of **dicreatine malate** and creatine nitrate. The available research primarily focuses on comparing these newer creatine formulations against the extensively studied creatine monohydrate or a placebo. Consequently, a head-to-head comparison with supporting experimental data from a single study is not feasible at this time.

This guide will, therefore, present the available in vivo evidence for each compound separately to provide an indirect comparison of their potential ergogenic effects. The information is collated from individual studies, and any conclusions drawn from comparing the data should be done with the understanding that the experimental conditions were not identical.

Creatine Nitrate: In Vivo Ergogenic Efficacy

Creatine nitrate is a form of creatine that is bonded to a nitrate group. The rationale behind this formulation is to leverage the potential vasodilatory effects of nitrate, which may enhance blood flow and nutrient delivery to the muscles.

Summary of Quantitative Data

Performance Metric	Dosage	Duration	Results	Study
Bench Press 1RM	3g and 6g/day	5 days	Significant improvements observed. [1] [2]	Dalton et al. (2017)
Leg Press 1RM	3g and 6g/day	5 days	Significant improvements observed. [1]	Dalton et al. (2017)
Leg Press Endurance (reps at 70% 1RM)	3g and 6g/day	5 days	Significant improvements observed. [1] [2]	Dalton et al. (2017)
4km Cycling Time Trial	3g and 6g/day	5 days	No significant ergogenic effect. [1] [2]	Dalton et al. (2017)
Muscle Creatine Levels	6g or 12g/day for 7 days, then 1.5g or 3g/day for 21 days	28 days	Did not increase to the same degree as creatine monohydrate. [1]	Unknown
Lifting Volume	Not specified	Not specified	Increase in lifting volume compared to placebo, but no significant difference compared to creatine monohydrate. [3]	Unknown

Experimental Protocols

Dalton et al. (2017) Study on Acute and Short-Term Creatine Nitrate Supplementation

- Objective: To assess the acute and short-term effects of creatine nitrate on performance and recovery from intense resistance exercise.[1]
- Subjects: Healthy, resistance-trained individuals.
- Design: A randomized, double-blind, placebo-controlled crossover study.
- Supplementation Protocol: Participants ingested either a placebo, 3g of creatine nitrate, or 6g of creatine nitrate daily for 5 days.[1][2]
- Performance Testing:
 - 1 Repetition Maximum (1RM): Bench press and leg press were assessed to determine maximal strength.
 - Muscular Endurance: Repetitions to failure were performed on the bench press and leg press at 70% of the individual's 1RM.[2]
 - Anaerobic Power: A 4km cycling time trial was conducted.[1][2]
- Data Analysis: Changes from baseline were analyzed using 95% confidence intervals.

Dicreatine Malate: In Vivo Ergogenic Efficacy

Dicreatine malate, often referred to as creatine malate, is creatine bound to malic acid. Malic acid is an intermediate in the Krebs cycle, and it is hypothesized that this combination could enhance ATP production and have a synergistic ergogenic effect.

Summary of Quantitative Data

Performance Metric	Dosage	Duration	Subject Group	Results	Study
Relative Peak Power	Not specified	6 weeks	Sprinters	Significantly higher increases compared to placebo. [4]	Tyka et al.
Absolute Peak Power	Not specified	6 weeks	Sprinters	Significantly higher increases compared to placebo. [4]	Tyka et al.
Total Work	Not specified	6 weeks	Sprinters	Significantly higher increases compared to placebo. [4]	Tyka et al.
Growth Hormone (post-exercise)	Not specified	6 weeks	Sprinters	Significant increase after the loading period. [4]	Tyka et al.
Distance Covered (graded test)	Not specified	6 weeks	Long-distance runners	Significant increase observed. [4]	Tyka et al.
Maximal Oxygen Uptake (VO2 max)	Not specified	6 weeks	Long-distance runners	No significant changes. [4]	Tyka et al.

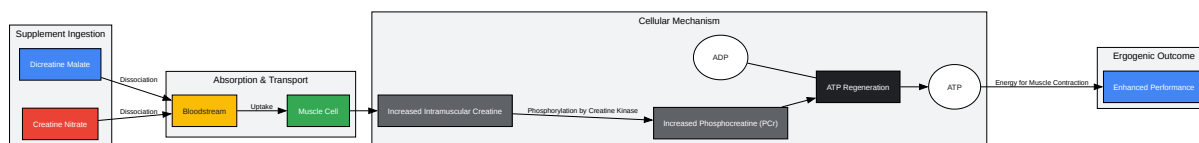
Experimental Protocols

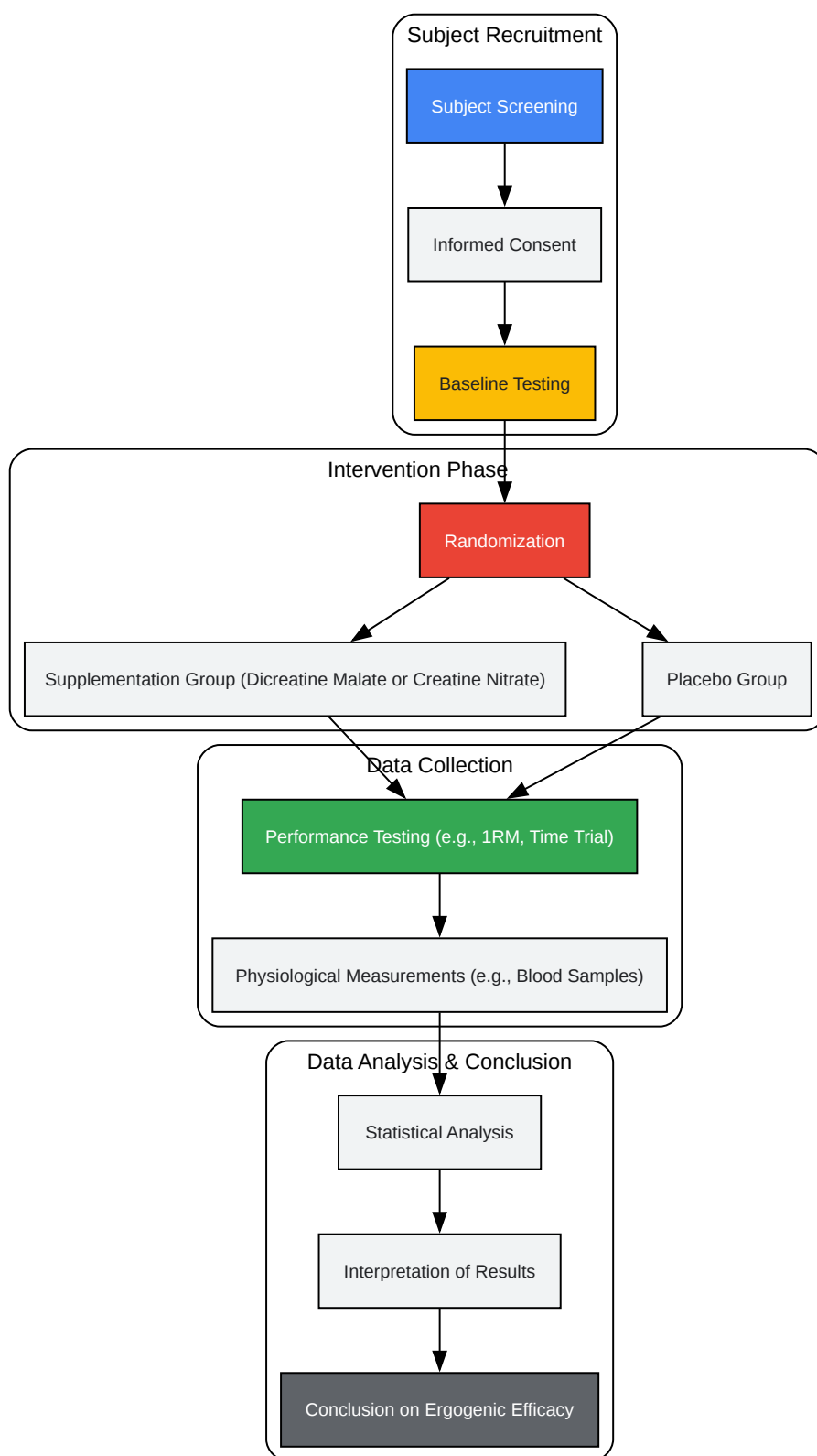
Tyka et al. Study on Creatine Malate Supplementation in Sprinters and Long-Distance Runners

- Objective: To determine the ergogenic effect of creatine malate (CML) supplementation in athletes with different training specializations and to compare changes in body composition, physical performance, and hormone levels.[4]
- Subjects: Trained sprinters and long-distance runners.
- Design: A placebo-controlled study.
- Supplementation Protocol: Athletes were divided into subgroups that received either creatine malate or a placebo for six weeks in conjunction with their regular training.[4]
- Performance Testing:
 - Anaerobic Exercise Indices: Assessed through graded exercise testing to determine peak power and total work.[4]
 - Endurance Performance: The distance covered during a graded exercise test was measured.[4]
- Hormonal Analysis: Blood samples were taken to measure levels of hormones, including growth hormone.
- Data Analysis: Statistical analysis was performed to compare the changes between the supplemented and placebo groups.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for all forms of creatine is to increase the intramuscular storage of phosphocreatine. This, in turn, facilitates the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, particularly during high-intensity, short-duration exercise.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. performancelab.com [performancelab.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In vivo study comparing the ergogenic efficacy of dicreatine malate and creatine nitrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8822164#in-vivo-study-comparing-the-ergogenic-efficacy-of-dicreatine-malate-and-creatine-nitrate\]](https://www.benchchem.com/product/b8822164#in-vivo-study-comparing-the-ergogenic-efficacy-of-dicreatine-malate-and-creatine-nitrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com